molecular formula C24H18F4N2OS B2636218 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226443-56-6

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B2636218
CAS RN: 1226443-56-6
M. Wt: 458.47
InChI Key: VXWWIJLGYDSBTL-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative, which is a class of organic compounds that contain an imidazole ring. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole derivatives have a wide range of applications in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic aromatic ring. Attached to this ring would be a fluorobenzylthio group, a methoxyphenyl group, and a trifluoromethylphenyl group .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions. The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine, oxygen, and sulfur atoms would likely make the compound polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on developing synthesis techniques for imidazole derivatives, including the target compound, showcasing methods for obtaining these compounds with high purity. The synthesis often involves stepwise reactions that include cyclization, alkylation, and the incorporation of various substituents to achieve the desired structure (Banu et al., 2013); (Kundapur et al., 2012).

  • Crystal Structure Analysis : Studies have detailed the crystal packing and molecular structure of imidazole derivatives, highlighting intermolecular interactions such as C–H⋯O, C–H⋯N, and π–π stacking, which contribute to the formation of supramolecular networks (Banu et al., 2014).

Biological Activities

  • Antimicrobial and Antioxidant Activities : Some derivatives have been explored for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, compounds with specific substituents have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as significant ABTS and DPPH scavenging activities (Menteşe et al., 2015).

  • Antimicrobial Activity of Novel Derivatives : Novel imidazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating potential against bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents (Desai et al., 2021).

Photophysical and Electrochemical Properties

  • Corrosion Inhibition : Imidazole derivatives have been investigated as corrosion inhibitors for metals in acidic solutions, where derivatives with specific functional groups showed high efficiency. This application is critical for protecting industrial machinery and infrastructure (Prashanth et al., 2021).

  • Fluorophores and Photostability : Research into Y-shaped fluorophores with an imidazole core has revealed compounds that exhibit strong photostability and distinctive photophysical properties, such as varied emission maxima in different solvents, which could be useful in optical applications and material science (Doğru et al., 2015).

Material Science Applications

  • Hyperbranched Poly(ether ketones) : The synthesis of hyperbranched poly(ether ketones) with imidazole derivatives introduces materials with unique properties, such as thermal stability and potential applications in high-performance polymers (Agarwal et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2OS/c1-31-21-11-7-17(8-12-21)22-14-29-23(32-15-16-5-9-19(25)10-6-16)30(22)20-4-2-3-18(13-20)24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWWIJLGYDSBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

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